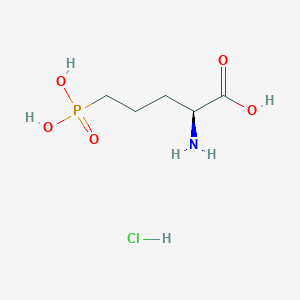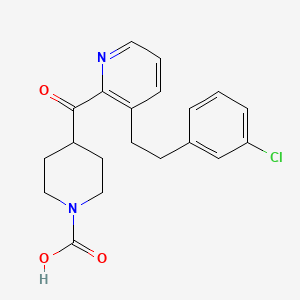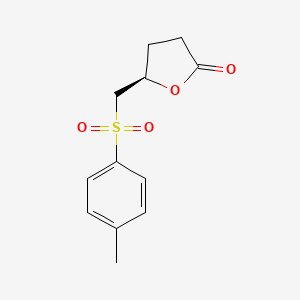![molecular formula C11H14F2O B13402742 3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride CAS No. 96962-78-6](/img/structure/B13402742.png)
3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluorotricyclo[3311~3,7~]decane-1-carbonyl fluoride is a complex organic compound characterized by its unique tricyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride typically involves multiple steps, starting from simpler precursors. One common method involves the fluorination of tricyclo[3.3.1.1~3,7~]decane-1-carbonyl chloride using a fluorinating agent such as hydrogen fluoride or a fluorine gas . The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of the fluorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
化学反应分析
Types of Reactions
3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tricyclic compounds.
科学研究应用
3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialized materials and chemicals.
作用机制
The mechanism of action of 3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride involves its interaction with specific molecular targets. The fluorine atom can form strong bonds with various substrates, influencing the reactivity and stability of the compound. The tricyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl chloride: Similar structure but lacks the fluorine atom.
1-Fluorotricyclo[3.3.1.1~3,7~]decane: Similar structure but without the carbonyl fluoride group.
Uniqueness
3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride is unique due to the presence of both the fluorine atom and the carbonyl fluoride group, which confer distinct chemical properties and reactivity compared to its analogs .
属性
CAS 编号 |
96962-78-6 |
|---|---|
分子式 |
C11H14F2O |
分子量 |
200.22 g/mol |
IUPAC 名称 |
3-fluoroadamantane-1-carbonyl fluoride |
InChI |
InChI=1S/C11H14F2O/c12-9(14)10-2-7-1-8(3-10)5-11(13,4-7)6-10/h7-8H,1-6H2 |
InChI 键 |
XMILERYZFDVABZ-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3(CC1CC(C2)(C3)F)C(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


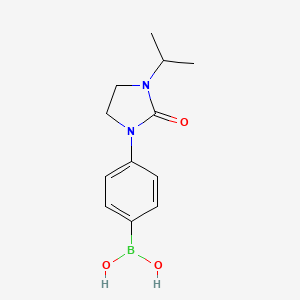
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B13402676.png)
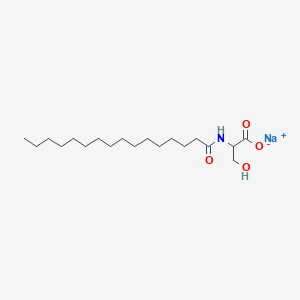
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13402692.png)
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13402697.png)

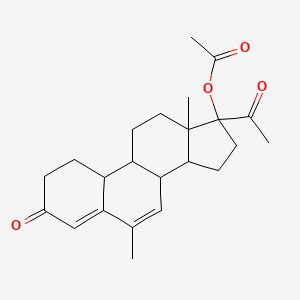
![1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane](/img/structure/B13402712.png)
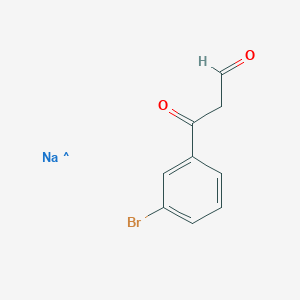
![4-[[(4-Methylphenyl)-diphenylmethyl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13402720.png)
